2-Ethylcyclopropane-1-carboxylic acid 2-Ethylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 68850-10-2
VCID: VC6197617
InChI: InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
SMILES: CCC1CC1C(=O)O
Molecular Formula: C6H10O2
Molecular Weight: 114.144

2-Ethylcyclopropane-1-carboxylic acid

CAS No.: 68850-10-2

Cat. No.: VC6197617

Molecular Formula: C6H10O2

Molecular Weight: 114.144

* For research use only. Not for human or veterinary use.

2-Ethylcyclopropane-1-carboxylic acid - 68850-10-2

CAS No. 68850-10-2
Molecular Formula C6H10O2
Molecular Weight 114.144
IUPAC Name 2-ethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Standard InChI Key NEZWQTAIJWQNHI-UHFFFAOYSA-N
SMILES CCC1CC1C(=O)O

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a cyclopropane ring with two substituents: a carboxylic acid group (-COOH) at position 1 and an ethyl group (-CH₂CH₃) at position 2 (Figure 1). The cyclopropane ring’s inherent angle strain (60° bond angles) influences its reactivity, while the electron-withdrawing carboxylic acid group enhances its polarity .

Table 1: Key Identifiers of 2-Ethylcyclopropane-1-carboxylic Acid

PropertyValueSource
CAS No.68850-10-2
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
IUPAC Name2-Ethylcyclopropane-1-carboxylic acid
SMILESCCC1CC1C(=O)O
InChI KeyNEZWQTAIJWQNHI-UHFFFAOYSA-N

Spectroscopic Characterization

  • NMR: The proton NMR spectrum typically shows signals for the ethyl group (δ ~1.0–1.5 ppm, triplet for CH₃; δ ~1.5–2.0 ppm, quartet for CH₂) and cyclopropane protons (δ ~0.5–1.5 ppm, multiplet) .

  • IR: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group .

Synthesis and Manufacturing

Established Synthetic Routes

While direct synthesis methods for 2-ethylcyclopropane-1-carboxylic acid are sparsely documented, analogous cyclopropane carboxylates are synthesized via cyclopropanation reactions. A patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid (CN103864635A) provides insights into potential strategies :

  • Cyclopropanation: Reaction of nitroacetate esters with 1,2-dihaloethanes in the presence of bases (e.g., sodium carbonate) to form nitrocyclopropane intermediates .

  • Functional Group Interconversion: Reduction of nitro groups to amines or hydrolysis of esters to carboxylic acids. For 2-ethyl derivatives, ethyl-substituted starting materials (e.g., ethyl nitroacetate) could be employed .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsProduct
1CyclopropanationEthyl nitroacetate, 1,2-dibromoethane, Na₂CO₃, CH₂Cl₂, refluxNitroethylcyclopropane ester
2Nitro ReductionSnCl₂, MeOH, 15–20°CAminoethylcyclopropane ester
3Ester HydrolysisNaOH, MeOH, 70–90°C2-Ethylcyclopropane-1-carboxylic acid

Challenges in Synthesis

  • Ring Strain: The cyclopropane ring’s instability under acidic or high-temperature conditions necessitates mild reaction protocols.

  • Stereoselectivity: Achieving trans/cis isomer control remains a challenge, as noted in studies of similar cyclopropane derivatives.

Applications in Scientific Research

Organic Synthesis

  • Chiral Building Block: The ethyl group introduces steric hindrance, making the compound useful in asymmetric synthesis.

  • Ligand Design: Cyclopropane carboxylates are explored as ligands in transition-metal catalysis due to their rigid geometry.

ParameterValueSource
UN Number3265
Packing GroupIII
Signal WordDanger

Exposure Control

  • PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

  • Ventilation: Use fume hoods during handling to prevent inhalation .

Future Research Directions

  • Synthetic Optimization: Develop stereoselective methods for cis/trans isomer production.

  • Biological Screening: Evaluate antimicrobial and anti-inflammatory properties in vitro.

  • Material Science: Explore applications in polymer chemistry as crosslinking agents.

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